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An In-depth Technical Guide to Ab Initio Computational Studies of Platinum-Titanium Systems

Introduction

The platinum-titanium (Pt-Ti) binary system is of significant interest across various scientific
and industrial fields, from high-temperature shape memory alloys (SMASs) to catalysis and
biomedical implants.[1] The unique properties of Pt-Ti alloys, such as the high martensitic
transformation temperature in equiatomic TiPt, make them promising candidates for
applications in demanding environments like aerospace and automotive industries.[1]
Understanding the fundamental phase stability, mechanical properties, and surface chemistry
of these alloys is crucial for their design and optimization.

Ab initio computational methods, particularly those based on Density Functional Theory (DFT),
have emerged as powerful tools for investigating the properties of materials at an atomic scale.
[2] These first-principles calculations allow researchers to predict crystal structures, phase
stability, thermodynamic properties, and reaction pathways without relying on empirical
parameters.[3][4] This guide provides a comprehensive overview of the application of ab initio
studies to the Pt-Ti system, detailing the computational methodologies, summarizing key
quantitative findings, and illustrating the logical workflows involved.

Computational Methodology and Protocols

The foundation for most ab initio studies of Pt-Ti systems is Density Functional Theory (DFT).
[5] DFT provides a framework to solve the many-body Schrédinger equation by mapping the
complex interactions of electrons to a simpler problem involving the electron density.[6] This
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approach offers a balance between accuracy and computational cost, making it feasible to
model solid-state systems with hundreds of atoms.[2]

Typical Ab Initio Workflow

A typical computational investigation of a Pt-Ti system follows a structured workflow, from
defining the crystal structure to analyzing the final calculated properties. This process involves
several key steps, including geometry optimization to find the lowest energy configuration of
the atoms, followed by calculations of specific properties such as electronic structure, formation
energies, and elastic constants.
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A typical workflow for ab initio studies of Pt-Ti systems.
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Protocol for First-Principles Calculations

The accuracy of DFT calculations is highly dependent on the chosen computational
parameters. The studies cited in this guide commonly employ the following protocols:

o Software Package: The Vienna Ab initio Simulation Package (VASP) is frequently used for
calculations on Pt-Ti and related systems.[1][7][8]

o Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), often
with the Perdew-Burke-Erzerhof (PBE) functional, is a standard choice for describing the
exchange and correlation interactions between electrons in metallic alloys.[1][7][8]

o Pseudopotentials: The Projector Augmented-Wave (PAW) method is utilized to accurately
describe the interaction between the core and valence electrons.[7][8]

o Plane-Wave Energy Cutoff: An energy cutoff determines the size of the plane-wave basis set
used to expand the electronic wave functions. A typical value for Pt-Ti systems is around 400
eV.[8]

 Brillouin Zone Sampling: The integration over the Brillouin zone is performed using a
Monkhorst-Pack grid of k-points. The density of this grid is crucial for achieving convergence,
with denser meshes required for more accurate total energy calculations.

» Convergence Criteria: Geometry optimizations are typically performed until the forces on
each atom are below a threshold, such as 0.02 eV/A.[8]

Phase Stability and Structural Properties

Ab initio calculations are instrumental in determining the relative stability of different
crystallographic phases of Pt-Ti alloys. The ground state at O K is identified as the structure
with the lowest formation energy. Studies have investigated several phases, including the high-
temperature austenite B2 (cubic) phase and various lower-temperature martensite structures
like B19 (orthorhombic), B19' (monoclinic), and L10 (tetragonal).[1][9]

DFT calculations have shown that for equiatomic PtTi, the B2 phase is unstable at 0 K.[1]
Instead, the B19 and B19' phases are predicted to be the most stable structures.[1] This is
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consistent with the experimental observation of a martensitic transformation from the B2 phase

upon cooling.

Martensitic transformation pathway in Pt-Ti alloys.
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Calculated Structural Properties

The tables below summarize quantitative data from ab initio studies on various Pt-Ti phases.
The calculated lattice parameters generally show good agreement with experimental data,

typically within a 2% margin.[1]

Click to download full resolution via product page

Table 1: Calculated Lattice Parameters of Equiatomic Pt-Ti Phases

Crystal Referenc
Phase J a(A) b (A) ¢ () Angle (v°)
Structure
B2 Cubic 3.197 3.197 3.197 920 [1]
L10 Tetragonal 4.545 4.545 3.235 90 [1]
Orthorhom
B19 o 3.235 4.887 4.545 90 [1]
ic
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| B19' | Monoclinic | 3.235 | 4.887 | 4.545| 97.8 |[1] |

Table 2: Calculated Formation Energies of Pt-Ti and Related Phases

Formation Energy
System Phase Reference
(eVlatom)

TiNi (for

. B2 -0.322 [7]
comparison)

TiNi (for comparison) B19' -0.370 [7]
TisoNis7.5Pt12.5 B2 -0.478 7
TisoNiz7.5Pt12.5 B19' -0.510 [7]
TisoNizsPt2s B2 -0.630 7

| TisoNiz2sPtzs | B19 | -0.651 |[7] |

Note: Formation energies are composition-dependent. The data for Ti-Ni-Pt alloys illustrates
the trend of increasing stability with Pt substitution for Ni.

Mechanical Properties

The mechanical behavior of Pt-Ti alloys, particularly their shape memory effect, is governed by
their elastic properties. DFT calculations can reliably predict the full set of elastic constants (Ci))
for a given crystal structure. These constants are crucial for determining mechanical stability,
anisotropy, and other properties like the bulk modulus and shear modulus. For a cubic crystal
to be mechanically stable, its elastic constants must satisfy the Born stability criteria: C11 > 0,
Ca4 >0, C11 > |C12|, and (C11 + 2C12) > 0.

Table 3: Calculated Elastic Constants for B2 TiPt-based Systems
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System

C11 (GPa) Ci12 (GPa) Cas (GPa) C' (GPa) Reference
(at.%)
TisoPtso 148 158 58 -5 [1]
TisoPt43.75Vs.2

165 153 61 6 [1]

5

| TisoPt31.25V1s.75 | 185 | 155 | 67 | 15 |[1] |

Note: The negative C' modulus (C' = (C11 - C12)/2) for binary B2 TiPt indicates its mechanical
instability at O K, which drives the martensitic transformation.[1] Alloying with Vanadium is
shown to stabilize the B2 phase.[1]

Surface and Catalytic Properties

While much of the research on Pt-Ti focuses on bulk properties for structural applications, the
system is also relevant in catalysis.[10][11] DFT is a primary tool for investigating surface
chemistry, allowing for the calculation of key parameters like surface energy, work function, and
the adsorption energies of molecules on alloy surfaces.[12][13]

For example, studies on analogous systems like Pd-Ti have shown that the segregation of
elements to the surface is highly dependent on the chemical environment.[8] In a vacuum, Ti
atoms may prefer to remain in the bulk, but the presence of adsorbates like oxygen can
dramatically lower the segregation energy, promoting Ti migration to the surface.[8] This
adsorbate-induced segregation is a critical factor in determining the catalytic activity and
stability of bimetallic catalysts.

Table 4: Calculated Segregation Energies in a Pd-Ti Model System

Segregation Segregation
Surface Energy (Vacuum) Energy (O-covered) Reference
(eV) (eV)
Pd-Ti(111) 0.61 -0.57 [8]
Pd-Ti(100) 0.69 -0.58 [8]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.researchgate.net/publication/328034908_Computational_modelling_of_Ti_50_Pt_50-X_V_x_potential_shape_memory_alloys
https://www.researchgate.net/publication/328034908_Computational_modelling_of_Ti_50_Pt_50-X_V_x_potential_shape_memory_alloys
https://www.researchgate.net/publication/328034908_Computational_modelling_of_Ti_50_Pt_50-X_V_x_potential_shape_memory_alloys
https://www.researchgate.net/publication/328034908_Computational_modelling_of_Ti_50_Pt_50-X_V_x_potential_shape_memory_alloys
https://www.researchgate.net/publication/328034908_Computational_modelling_of_Ti_50_Pt_50-X_V_x_potential_shape_memory_alloys
https://orbit.dtu.dk/en/publications/density-functional-theory-in-surface-chemistry-and-catalysis/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3024687/
https://pubmed.ncbi.nlm.nih.gov/21220337/
https://www.researchgate.net/publication/280263399_Density_Functional_Theory_Study_of_Pt_3_M_Alloy_Surface_Segregation_with_Adsorbed_OOH_and_Pt_3_Os_as_Catalysts_for_Oxygen_Reduction_Reaction
https://www.mdpi.com/2073-4344/15/7/661
https://www.mdpi.com/2073-4344/15/7/661
https://www.mdpi.com/2073-4344/15/7/661
https://www.mdpi.com/2073-4344/15/7/661
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15488096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

| Pd-Ti(110) | 0.64 | -0.88 [[9] |

Note: A negative segregation energy indicates that it is energetically favorable for the Ti atom to
move to the surface. This data, while for Pd-Ti, illustrates the methodology and type of insights
applicable to Pt-Ti surface studies.

Conclusion

Ab initio computational studies, grounded in Density Functional Theory, have provided
profound insights into the fundamental properties of the Pt-Ti system. These calculations have
successfully predicted the relative stability of various phases, elucidated the mechanical
instability that drives the crucial martensitic transformation in shape memory alloys, and
provided a framework for understanding surface phenomena relevant to catalysis. The
guantitative data generated—from lattice parameters and formation energies to elastic
constants—shows strong agreement with available experimental results, validating the
predictive power of these computational methods. As computational resources continue to
grow, the application of ab initio techniques will undoubtedly play an even more significant role
in the rational design of new Pt-Ti alloys with tailored properties for advanced technological
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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